1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Description

Chemical Identification and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

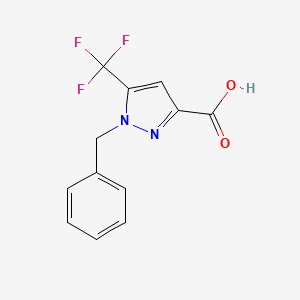

1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid adheres to IUPAC naming conventions. The parent pyrazole ring is numbered such that the nitrogen atoms occupy positions 1 and 2, with substituents assigned the lowest possible numbers. The benzyl group (C₆H₅-CH₂-) is attached to nitrogen at position 1, the trifluoromethyl group (-CF₃) occupies position 5, and the carboxylic acid functional group (-COOH) resides at position 3.

Key Identifiers

Structural Representation

The compound’s structure is characterized by a pyrazole ring with three substituents:

Molecular Formula and Structural Isomerism Analysis

The molecular formula C₁₂H₉F₃N₂O₂ confirms the presence of:

- 12 carbon atoms (pyrazole ring + benzyl group + trifluoromethyl group).

- 9 hydrogen atoms (benzyl and pyrazole ring).

- 3 fluorine atoms (trifluoromethyl group).

- 2 nitrogen atoms (pyrazole ring).

- 2 oxygen atoms (carboxylic acid group).

Structural Isomerism

1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid exhibits no constitutional isomerism due to the fixed positions of substituents:

- The benzyl group is irreversibly attached to N1.

- The trifluoromethyl group occupies C5, leaving C3 for the carboxylic acid.

Tautomerism (a form of dynamic isomerism) is not relevant here, as the pyrazole ring lacks mobile protons between N1 and N2 in this substitution pattern.

Crystallographic Data and Three-Dimensional Conformational Studies

No direct crystallographic data is available for 1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid in the provided sources. However, insights can be drawn from analogous pyrazole derivatives:

General Pyrazole Crystallography

Pyrazole derivatives often form planar structures with hydrogen-bonding networks involving the carboxylic acid group. For example, 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 948292-93-1) crystallizes in a monoclinic system with space group P2₁/c, forming dimers via intermolecular O–H···O hydrogen bonds.

Predicted Conformational Features

- Planar Pyrazole Ring : The aromatic ring maintains rigidity due to resonance stabilization.

- Carboxylic Acid Orientation : The -COOH group likely participates in hydrogen bonding, influencing crystal packing.

- Trifluoromethyl Group : The -CF₃ substituent may adopt a staggered conformation to minimize steric clashes.

Properties

IUPAC Name |

1-benzyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-6-9(11(18)19)16-17(10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBBRDASVFAZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the benzyl and trifluoromethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO). Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, focusing on yield and cost-effectiveness.

Chemical Reactions Analysis

1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the carboxylic acid group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, leveraging its unique chemical structure.

Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzyl group may facilitate binding to hydrophobic pockets within proteins, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 1-benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid with structurally related pyrazole-carboxylic acid derivatives, focusing on substituents, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Trifluoromethyl (CF₃) at position 5 is a consistent feature across analogs, enhancing metabolic resistance and electron-withdrawing effects .

Biological Activity :

- Pyrazole-carboxylic acids with aryl/heteroaryl substituents (e.g., benzyl, pyridinyl) demonstrate antibacterial properties, as shown in studies where derivatives inhibited bacterial growth at MIC values of 8–32 µg/mL .

- The methyl-substituted analog (CAS 128694-63-3) is widely used in coupling reactions for drug discovery due to its reactivity and stability .

Synthetic Accessibility :

Biological Activity

1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazole ring substituted with a benzyl and a trifluoromethyl group, contributes to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by recent research findings.

- IUPAC Name : 1-benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

- Molecular Formula : C₁₂H₉F₃N₂O₂

- Molecular Weight : 270.21 g/mol

- CAS Number : 1370600-86-4

The biological activity of 1-benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is largely attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. The benzyl group may enhance binding affinity to hydrophobic pockets in proteins, which is crucial for its biological effects.

Antimicrobial Activity

Recent studies have indicated that compounds containing the pyrazole scaffold exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1-benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid. Research indicates that it can inhibit the growth of multiple cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancer cells.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 2.5 | Induces apoptosis via caspase activation |

| HepG2 | 10 | Inhibits cell cycle progression |

| Colorectal Cancer | 5 | Microtubule destabilization |

In a study evaluating the effects of various pyrazole derivatives, it was found that compounds similar to 1-benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid displayed significant inhibition of microtubule assembly, which is critical for cancer cell proliferation .

Case Studies

A notable study demonstrated that the compound induced morphological changes in breast cancer cells at concentrations as low as 1 µM, significantly enhancing caspase-3 activity at higher concentrations (10 µM) . This suggests a robust apoptotic mechanism, making it a candidate for further development in cancer therapeutics.

Another investigation focused on the compound’s effects on lung and pancreatic cancer cell lines, revealing that it could inhibit proliferation effectively across different types of malignancies .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid?

The synthesis of pyrazole-carboxylic acid derivatives typically involves multicomponent reactions, cyclization strategies, or palladium-catalyzed cross-coupling reactions. For example, analogous compounds like 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid are synthesized via cyclocondensation of hydrazines with β-keto esters, followed by trifluoromethylation using reagents like Togni’s reagent . Key steps include:

- Cyclization : Reacting benzyl hydrazine with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions.

- Functionalization : Introducing the trifluoromethyl group via electrophilic substitution or metal-catalyzed coupling.

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization from ethanol/water.

Q. How can the structural integrity of this compound be confirmed?

Analytical techniques for characterization include:

- X-ray crystallography : Resolves hydrogen bonding networks and crystal packing (e.g., C=O···H-N interactions in pyrazole derivatives) .

- NMR spectroscopy : Key signals include δ ~7.3–7.5 ppm (benzyl aromatic protons), δ ~6.8 ppm (pyrazole C-H), and δ ~13.5 ppm (carboxylic acid proton, if present).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch).

Q. Table 1: Comparative Structural Features of Analogous Pyrazole Derivatives

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Purity variations : Use HPLC (C18 column, mobile phase: MeCN/H2O with 0.1% TFA) to ensure >95% purity.

- Solubility effects : Test in multiple solvents (DMSO, PBS) and use surfactants (e.g., Tween-80) for in vitro assays.

- Structural analogs : Compare with derivatives lacking the benzyl group to isolate substituent effects .

Q. What strategies optimize the reaction yield for introducing the trifluoromethyl group?

Trifluoromethylation efficiency depends on:

- Catalyst selection : Pd(PPh₃)₄ for cross-coupling or CuI for Ullman-type reactions .

- Temperature control : 80–100°C for 12–24 hours in anhydrous DMF or THF.

- Substrate activation : Pre-functionalize the pyrazole ring with a halogen (e.g., bromine at C5) for selective CF₃ insertion .

Q. How can computational methods aid in predicting this compound’s pharmacokinetics?

- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or kinases).

- ADMET prediction : Tools like SwissADME assess logP (~2.4, similar to ), solubility (LogS = -3.2), and CYP450 inhibition.

- DFT calculations : Analyze electronic properties (HOMO/LUMO energies) to predict reactivity .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

- Enzyme inhibition : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., AMC-labeled peptides).

- Antimicrobial activity : Broth microdilution assays (MIC determination) per CLSI guidelines.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Q. How should researchers handle stability issues during storage?

- Storage conditions : -20°C in amber vials under argon to prevent hydrolysis of the carboxylic acid group.

- Lyophilization : Convert to sodium salt (neutralize with NaOH) for improved stability in aqueous buffers .

Data Analysis and Reporting

Q. What statistical approaches validate structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.